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For researchers, scientists, and drug development professionals, accurate protein

quantification is a cornerstone of reliable experimental outcomes. However, common sample

preparation techniques, such as trichloroacetic acid (TCA) precipitation, can introduce

interfering substances that compromise the accuracy of standard protein assays. This guide

provides an objective comparison of the Bradford, Bicinchoninic Acid (BCA), and Lowry protein

quantification assays, with a focus on the impact of TCA.

Trichloroacetic acid is a widely used reagent for the precipitation of proteins from dilute

solutions or to remove interfering substances prior to downstream applications like

electrophoresis or protein quantification. While effective in concentrating proteins and removing

contaminants, residual TCA in the sample can significantly interfere with the chemical reactions

underlying popular protein assays, leading to inaccurate protein concentration measurements.

Understanding the nature and extent of this interference is critical for selecting the appropriate

assay and ensuring data integrity.

Comparison of Protein Quantification Assays in the
Presence of Trichloroacetate
The compatibility of protein quantification assays with TCA-treated samples varies significantly.

The following table summarizes the key performance aspects of the Bradford, BCA, and Lowry

assays when quantifying proteins precipitated with TCA. It is important to note that thorough

removal of TCA, typically through acetone washes of the protein pellet, is crucial to minimize

interference.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1195264?utm_src=pdf-interest
https://www.benchchem.com/product/b1195264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Principle
Compatibility with
Residual TCA

Reported
Observations

Bradford Assay

Based on the binding

of Coomassie Brilliant

Blue G-250 dye to

proteins, causing a

shift in the dye's

absorbance maximum

from 465 nm to 595

nm.[1][2]

Low. Residual TCA

can interfere with the

assay, often leading to

an overestimation of

protein concentration.

The acidic nature of

TCA can affect the pH

of the assay,

influencing the dye-

protein interaction.

Studies have shown

that the presence of

even low

concentrations of TCA

can lead to inaccurate

readings.[3] It is

recommended to

meticulously wash the

protein pellet with

acetone to remove all

traces of TCA.[3]

Bicinchoninic Acid

(BCA) Assay

A two-step process

involving the reduction

of Cu²⁺ to Cu⁺ by

protein in an alkaline

medium, followed by

the chelation of Cu⁺

by two molecules of

bicinchoninic acid,

producing a purple-

colored complex with

an absorbance

maximum at 562 nm.

[4][5]

Moderate. The BCA

assay is generally

more robust against

interfering substances

than the Lowry assay.

[6] However, it is not

entirely immune to the

effects of TCA. TCA

precipitation is often

used to remove other

interfering substances

before performing the

BCA assay.[1][6][7]

While TCA

precipitation is a

recommended clean-

up step for samples

with interfering

agents, incomplete

removal of TCA can

still affect the assay.

[6] The protein-to-

protein variation in the

colorimetric response

is generally lower than

in the Bradford assay.

[4]

Lowry Assay A two-step reaction

involving the reaction

of protein with copper

in an alkaline solution,

followed by the

reduction of the Folin-

Ciocalteu reagent by

the copper-treated

protein, resulting in a

Moderate to Low.

Similar to the BCA

assay, the Lowry

assay is susceptible to

interference from

various substances,

and TCA precipitation

is often employed as a

purification step.[9]

The Lowry method is

sensitive, but a wide

range of compounds

can interfere with the

reaction.[8] Thorough

removal of TCA is

essential for accurate

quantification.
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blue-colored solution

with an absorbance

maximum at 750 nm.

[8]

However, the Lowry

assay is generally

considered less

tolerant to interfering

substances compared

to the BCA assay.

Experimental Protocols
Accurate protein quantification of TCA-precipitated samples relies on a meticulous

experimental workflow. The following are detailed protocols for TCA protein precipitation and

the subsequent quantification using the Bradford, BCA, and Lowry assays.

Trichloroacetic Acid (TCA) Protein Precipitation
This protocol is a general guideline for precipitating proteins from a solution.

Materials:

Trichloroacetic acid (TCA), 100% (w/v) solution

Ice-cold acetone

Microcentrifuge

Microcentrifuge tubes

Procedure:

Place the protein sample in a microcentrifuge tube on ice.

Add an equal volume of ice-cold 100% TCA to the sample to achieve a final concentration of

50%. For more dilute protein solutions, a final TCA concentration of 10-20% may be

sufficient.

Vortex the mixture gently and incubate on ice for 30 minutes to 1 hour.
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Centrifuge the sample at 14,000 x g for 10-15 minutes at 4°C to pellet the precipitated

protein.

Carefully decant the supernatant without disturbing the protein pellet.

Wash the pellet by adding 200-500 µL of ice-cold acetone. This step is critical for removing

residual TCA.[3]

Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

Carefully decant the acetone. Repeat the acetone wash step at least once more to ensure

complete removal of TCA.

Air-dry the pellet for 5-10 minutes to remove any remaining acetone. Do not over-dry the

pellet, as it may be difficult to resuspend.

Resuspend the protein pellet in a buffer compatible with the chosen protein quantification

assay. For example, for BCA and Lowry assays, a buffer containing a mild detergent like

SDS can aid in solubilization. For the Bradford assay, a buffer without detergents is

preferred.

Bradford Protein Assay
Materials:

Bradford reagent

Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)

Spectrophotometer or microplate reader

Cuvettes or microplate

Procedure:

Prepare a series of protein standards by diluting the BSA stock solution to concentrations

ranging from approximately 125 to 1500 µg/mL.
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Pipette 5 µL of each standard and the unknown protein samples (resuspended TCA-

precipitated pellet) into separate wells of a microplate or individual tubes.

Add 250 µL of Bradford reagent to each well or tube and mix well.

Incubate at room temperature for at least 5 minutes. The color is generally stable for up to 60

minutes.

Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

Generate a standard curve by plotting the absorbance of the standards versus their known

concentrations.

Determine the concentration of the unknown samples by interpolating their absorbance

values on the standard curve.

Bicinchoninic Acid (BCA) Protein Assay
Materials:

BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and

sodium tartrate in a sodium hydroxide solution)

BCA Reagent B (containing copper (II) sulfate pentahydrate)

Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)

Spectrophotometer or microplate reader

Cuvettes or microplate

Procedure:

Prepare a working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent

B.

Prepare a series of protein standards by diluting the BSA stock solution to concentrations

ranging from approximately 20 to 2000 µg/mL.
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Pipette 25 µL of each standard and the unknown protein samples into separate wells of a

microplate or individual tubes.

Add 200 µL of the working reagent to each well or tube and mix thoroughly.

Incubate the plate or tubes at 37°C for 30 minutes. Alternatively, for a more sensitive assay,

incubate at 60°C for 30 minutes or at room temperature for 2 hours.

Cool the plate or tubes to room temperature.

Measure the absorbance at 562 nm using a spectrophotometer or microplate reader.

Generate a standard curve by plotting the absorbance of the standards versus their known

concentrations.

Determine the concentration of the unknown samples by interpolating their absorbance

values on the standard curve.

Lowry Protein Assay
Materials:

Reagent A: 2% (w/v) sodium carbonate in 0.1 N NaOH

Reagent B: 1% (w/v) copper (II) sulfate

Reagent C: 2% (w/v) sodium tartrate

Lowry Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B and 1 part of Reagent C.

Prepare fresh daily.

Folin-Ciocalteu phenol reagent (diluted 1:1 with water)

Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL)

Spectrophotometer

Test tubes
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Procedure:

Prepare a series of protein standards by diluting the BSA stock solution to concentrations

ranging from approximately 20 to 200 µg/mL.

Pipette 1 mL of each standard and the unknown protein samples into separate test tubes.

Add 5 mL of the Lowry Reagent to each tube and mix well.

Incubate at room temperature for 10 minutes.

Add 0.5 mL of the diluted Folin-Ciocalteu reagent to each tube and vortex immediately.

Incubate at room temperature in the dark for 30 minutes.

Measure the absorbance at 750 nm using a spectrophotometer.

Generate a standard curve by plotting the absorbance of the standards versus their known

concentrations.

Determine the concentration of the unknown samples by interpolating their absorbance

values on the standard curve.

Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps

involved in TCA precipitation followed by protein quantification.
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Caption: Workflow for TCA precipitation and subsequent protein quantification.

Conclusion
The choice of a protein quantification assay for samples treated with TCA requires careful

consideration. While TCA precipitation is a valuable tool for sample clean-up, residual TCA can

significantly impact the accuracy of common assays. The Bradford assay is particularly

sensitive to TCA interference. The BCA and Lowry assays, while also susceptible, are often

used following TCA precipitation with rigorous washing steps to remove the acid. For the most

reliable results, it is imperative to perform thorough acetone washes of the protein pellet to

eliminate residual TCA. When possible, researchers should validate their chosen assay with

control samples to ensure that the precipitation and quantification workflow does not introduce

significant bias into their results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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